Calcium diglutamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

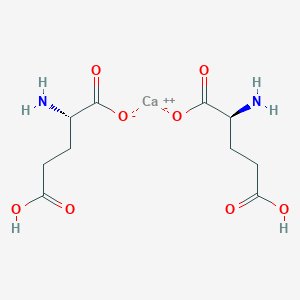

Calcium diglutamate is a calcium acid salt of glutamic acid, with the chemical formula Ca(C₅H₈NO₄)₂. It is commonly used as a flavor enhancer in the food industry, known for its ability to provide an umami taste similar to monosodium glutamate but without the increased sodium content . This compound is also utilized as a soluble source of calcium ions and has applications in first-aid treatments for hydrofluoric acid exposure .

準備方法

Synthetic Routes and Reaction Conditions: Calcium diglutamate can be synthesized by reacting calcium carbonate with two molar equivalents of glutamic acid. The reaction proceeds as follows : [ \text{CaCO}_3 + 2 \text{HOOC(CH}_2\text{)}_2\text{CH(NH}_2\text{)COOH} \rightarrow \text{Ca(OOC(CH}_2\text{)}_2\text{CH(NH}_3\text{)COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 \uparrow ] The solution is then concentrated to a syrup under reduced pressure, followed by gradual crystallization to afford the monohydrate form .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and concentration to facilitate efficient crystallization and isolation of the product .

化学反応の分析

Types of Reactions: Calcium diglutamate undergoes various chemical reactions, including:

Metathesis Reactions: It can react with soluble sulfate, carbonate, or hydroxide salts to form other glutamates.

Common Reagents and Conditions:

Reagents: Calcium carbonate, glutamic acid, manganese(II) sulfate.

Conditions: Controlled temperature and pH, reduced pressure for concentration.

Major Products:

Manganese(II) diglutamate: Formed through metathesis reactions.

Calcium sulfate: Byproduct of the reaction with manganese(II) sulfate.

科学的研究の応用

Nutritional Applications

Flavor Enhancement

Calcium diglutamate is primarily recognized for its role as a flavor enhancer. It is often used in food products to improve taste, particularly in low-sodium formulations. A study published in the European Journal of Clinical Nutrition demonstrated that the addition of this compound significantly improved the taste characteristics of lower-salt soups, allowing for substantial reductions in sodium content without compromising flavor . This makes it an appealing alternative for health-conscious consumers looking to reduce sodium intake while maintaining palatable food options.

Mechanism of Action

The compound acts by enhancing umami flavor, which is one of the five basic tastes. This effect is attributed to its ability to interact with glutamate receptors on taste buds, stimulating a more pronounced flavor experience even at lower concentrations of sodium .

Food Industry Regulations

This compound is classified as a food additive and is subject to regulations by bodies such as the European Union and the U.S. Food and Drug Administration. These regulatory agencies have established guidelines regarding its safe use in food products, ensuring that it meets safety standards for consumer health .

Biological Research Applications

Calcium Signaling Studies

In biological research, this compound has been utilized to study calcium signaling pathways. Research indicates that glutamate, including its derivatives like this compound, can induce intracellular calcium increases in various cell types. For instance, a study highlighted that glutamate application led to significant increases in intracellular calcium levels in cultured human corneal epithelial cells . This research underscores the role of this compound in mediating cellular responses and signaling pathways.

Plant Physiology

This compound also finds applications in plant biology, where it has been used to investigate signaling mechanisms in plants such as Physcomitrella patens. Studies have shown that glutamate can influence electrical signals and calcium concentrations within plant cells, contributing to our understanding of long-distance signaling in terrestrial plants .

Case Studies

Safety and Toxicity Considerations

While this compound is generally recognized as safe when used within regulatory limits, ongoing research continues to evaluate its long-term effects on health. Concerns regarding food additives have led to increased scrutiny and the establishment of maximum allowable limits for various compounds, including this compound .

作用機序

Calcium diglutamate exerts its effects primarily through the release of calcium ions. These ions play a crucial role in various physiological processes, including muscle contraction, neurotransmitter release, and enzyme activation . The glutamate component interacts with specific receptors in taste buds, inducing the umami flavor sensation .

類似化合物との比較

Monosodium Glutamate (MSG): Sodium salt of glutamic acid, widely used as a flavor enhancer.

Monopotassium Glutamate: Potassium salt of glutamic acid, used in low-sodium products.

Magnesium Diglutamate: Magnesium salt of glutamic acid, used for similar purposes.

Uniqueness of Calcium Diglutamate:

特性

CAS番号 |

5996-22-5 |

|---|---|

分子式 |

C10H20CaN2O10 |

分子量 |

368.35 g/mol |

IUPAC名 |

calcium;(2S)-2-amino-5-hydroxy-5-oxopentanoate;dihydrate |

InChI |

InChI=1S/2C5H9NO4.Ca.2H2O/c2*6-3(5(9)10)1-2-4(7)8;;;/h2*3H,1-2,6H2,(H,7,8)(H,9,10);;2*1H2/q;;+2;;/p-2/t2*3-;;;/m00.../s1 |

InChIキー |

UQXSVZNYTOVOBX-MINUCSRNSA-L |

SMILES |

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.[Ca+2] |

異性体SMILES |

C(CC(=O)O)[C@@H](C(=O)[O-])N.C(CC(=O)O)[C@@H](C(=O)[O-])N.O.O.[Ca+2] |

正規SMILES |

C(CC(=O)O)C(C(=O)[O-])N.C(CC(=O)O)C(C(=O)[O-])N.O.O.[Ca+2] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Calcium diglutamate; Calcium di-L-glutamate; Glutamic acid, calcium salt (2:1), L-; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。